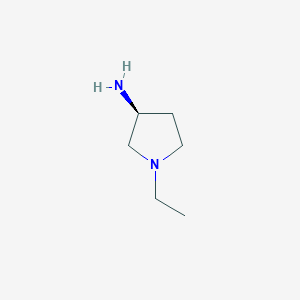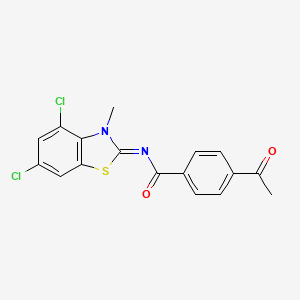![molecular formula C13H7ClF6N2O2S2 B2725857 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide CAS No. 338407-75-3](/img/structure/B2725857.png)
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide is a useful research compound. Its molecular formula is C13H7ClF6N2O2S2 and its molecular weight is 436.77. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound is significant in the pharmaceutical industry due to its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drugs, making it a valuable component in the synthesis of new therapeutic agents . Its unique chemical structure allows for the development of drugs with improved efficacy and reduced side effects.
Agrochemical Applications
In agrochemicals, this compound is utilized for its pesticidal properties. The trifluoromethyl group contributes to the compound’s ability to protect crops from pests and diseases . It is a key ingredient in the formulation of herbicides, fungicides, and insecticides, helping to increase crop yield and quality.
Material Science
The compound’s unique chemical properties make it useful in the development of advanced materials. It can be incorporated into polymers to enhance their thermal stability, chemical resistance, and mechanical strength . This makes it valuable in the production of high-performance materials for various industrial applications.
Catalysis
In catalysis, this compound serves as a ligand or catalyst in various chemical reactions. Its ability to stabilize transition states and intermediates makes it effective in promoting reactions such as cross-coupling, hydrogenation, and oxidation . This application is crucial in the synthesis of complex organic molecules.
Environmental Science
The compound is also studied for its potential in environmental science, particularly in the degradation of pollutants. Its chemical structure allows it to participate in reactions that break down harmful substances in the environment, contributing to pollution control and remediation efforts .
Veterinary Medicine
Similar to its pharmaceutical applications, this compound is used in veterinary medicine to develop treatments for animal diseases. Its efficacy and safety profile make it suitable for use in medications for livestock and pets, ensuring the health and productivity of animals .
Biological Research
In biological research, this compound is used as a tool to study various biochemical pathways and mechanisms. Its ability to interact with specific biological targets makes it useful in elucidating the functions of proteins, enzymes, and other biomolecules . This application is essential for advancing our understanding of biological processes.
Chemical Synthesis
The compound is a valuable intermediate in chemical synthesis, facilitating the production of a wide range of organic compounds. Its reactivity and stability make it an ideal building block for constructing complex molecules used in pharmaceuticals, agrochemicals, and materials science .
Propiedades
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6N2O2S2/c14-8-5-7(12(15,16)17)6-21-11(8)25-10-4-2-1-3-9(10)22-26(23,24)13(18,19)20/h1-6,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOOTADKIUODHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

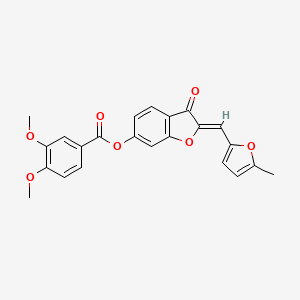
![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)
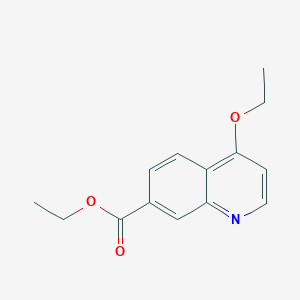
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2725780.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725782.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2725784.png)

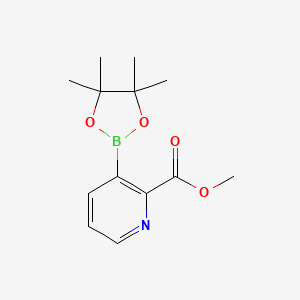
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2725792.png)
![N-(1-hydroxy-3-phenylpropan-2-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2725794.png)
